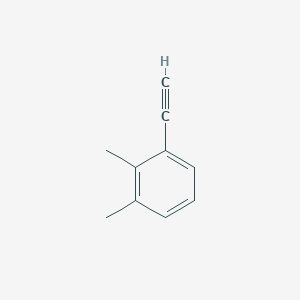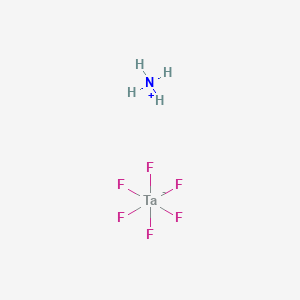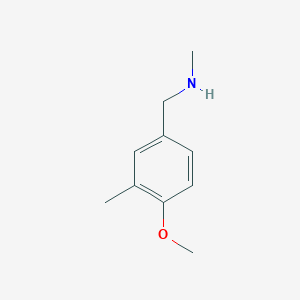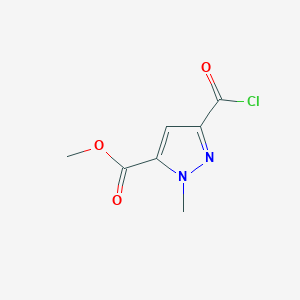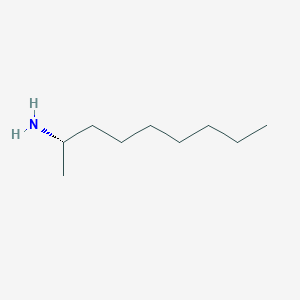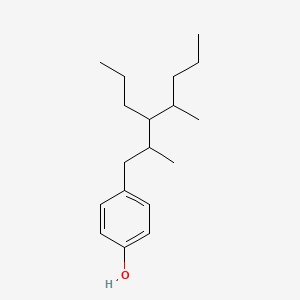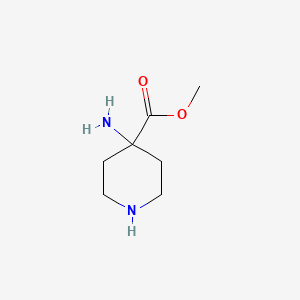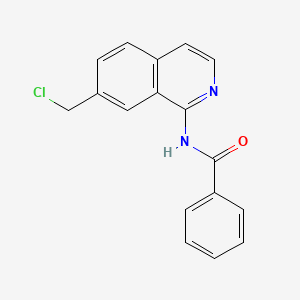
N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide
Übersicht
Beschreibung
N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide, also known as CQ1, is a chemical compound that has been extensively studied in the field of scientific research. This compound has been synthesized using various methods and has been found to have a wide range of applications.
Wirkmechanismus
The mechanism of action of N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide is not fully understood. However, it has been proposed that N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide prevents cancer cells from proliferating and leads to their death.
Biochemical and Physiological Effects
N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many future directions for research on N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide. One area of research is the development of new methods for synthesizing N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide that are more efficient and cost-effective. Another area of research is the development of new cancer treatments that are based on the selective targeting of cancer cells by N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide and its potential applications in the treatment of other diseases.
Wissenschaftliche Forschungsanwendungen
N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide has been extensively studied in the field of scientific research due to its ability to selectively target cancer cells. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide has also been found to have antimicrobial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
N-[7-(chloromethyl)isoquinolin-1-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-11-12-6-7-13-8-9-19-16(15(13)10-12)20-17(21)14-4-2-1-3-5-14/h1-10H,11H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQOQKZGFZBJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=CC3=C2C=C(C=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648633 | |
| Record name | N-[7-(Chloromethyl)isoquinolin-1-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide | |
CAS RN |
862845-69-0 | |
| Record name | N-[7-(Chloromethyl)isoquinolin-1-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1629740.png)

